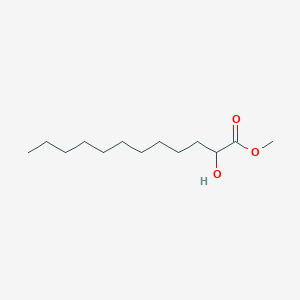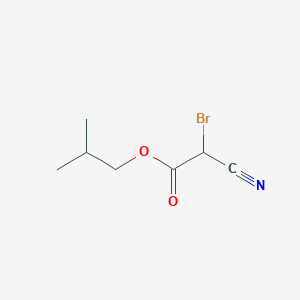
Methyl 2-hydroxydodecanoate
Descripción general
Descripción
Methyl 2-hydroxydodecanoate is a chemical compound with the molecular formula C13H26O3 . It is also known by other names such as 2-hydroxy Lauric Acid methyl ester and 2-hydroxy-dodecanoic acid, methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 2-hydroxydodecanoate consists of 13 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-11-12(14)13(15)16-2/h12,14H,3-11H2,1-2H3 .Physical And Chemical Properties Analysis
Methyl 2-hydroxydodecanoate has a density of 0.9±0.1 g/cm3, a boiling point of 277.2±8.0 °C at 760 mmHg, and a flash point of 118.5±6.4 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds . Its molar refractivity is 65.5±0.3 cm3, and it has a polar surface area of 47 Å2 .Aplicaciones Científicas De Investigación
2. Hydroxy Fatty Acids in Biological Systems Studies have identified hydroxy fatty acids, including 2-hydroxydodecanoic acid, in various biological systems. Kaneshiro and Marr (1963) found that around half of the fatty acids from Azotobacter agilis were hydroxy acids, including 2-hydroxydodecanoic acid (Kaneshiro & Marr, 1963). These findings are significant for understanding microbial lipid biochemistry.
3. Microbial Utilization of Methyl Ketones The microbial degradation of long-chain methyl ketones, which could involve methyl 2-hydroxydodecanoate, was studied by Forney, Markovetz, and Kallio (1967). They discovered that certain soil microorganisms can utilize these compounds, leading to products like 1-undecanol and undecanoic acid, which suggests a unique mechanism for the degradation of long-chain, aliphatic, methyl ketones (Forney, Markovetz, & Kallio, 1967).
4. High Pressure CO2 Solubility in Protic Ionic Liquids The study of high-pressure CO2 solubility in N-methyl-2-hydroxyethylammonium protic ionic liquids by Mattedi et al. (2011) is relevant due to the potential interaction of these ionic liquids with compounds like methyl 2-hydroxydodecanoate in applications like CO2 capture and natural gas sweetening (Mattedi et al., 2011).
Propiedades
IUPAC Name |
methyl 2-hydroxydodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-11-12(14)13(15)16-2/h12,14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEBEMJQYBPWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337597 | |
| Record name | Methyl 2-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxydodecanoate | |
CAS RN |
51067-85-7 | |
| Record name | Methyl 2-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)



![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)







